3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC17870492
Molecular Formula: C9H6F3N3O2
Molecular Weight: 245.16 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid -](/images/structure/VC17870492.png)
Specification
Molecular Formula | C9H6F3N3O2 |
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Molecular Weight | 245.16 g/mol |
IUPAC Name | 3-methyl-5-(trifluoromethyl)imidazo[4,5-b]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H6F3N3O2/c1-15-6-4(13-7(15)8(16)17)2-3-5(14-6)9(10,11)12/h2-3H,1H3,(H,16,17) |
Standard InChI Key | HVICJXWIPFLHDR-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=CC(=N2)C(F)(F)F)N=C1C(=O)O |
Introduction
Structural Analysis
Molecular Architecture
The compound belongs to the imidazo[4,5-b]pyridine family, a bicyclic system comprising a pyridine ring fused with an imidazole ring. Key structural features include:
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Core structure: A 3H-imidazo[4,5-b]pyridine system with nitrogen atoms at positions 1, 3, and 7 (pyridine numbering) .
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Substituents:
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Methyl group at position 3
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Trifluoromethyl group at position 5
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Carboxylic acid group at position 2
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The molecular formula is C₉H₆F₃N₃O₂, with a molecular weight of 245.16 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation and hydrogen bonding interactions .
Table 1: Structural identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1260671-73-5 | |
Molecular Formula | C₉H₆F₃N₃O₂ | |
Molecular Weight | 245.16 g/mol | |
IUPAC Name | 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid |
Synthesis and Manufacturing
Retrosynthetic Considerations
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclization strategies using pyridine precursors. A representative approach from analogous systems involves:
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Aminomethylpyridine preparation: Starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, sequential substitutions introduce the aminomethyl group .
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Cyclization: Use of triphosgene or thiophosgene to form the imidazole ring via intramolecular dehydration .
Scalable Synthesis Protocol
While direct synthesis data for this specific compound remains unpublished, the following adapted protocol from Mihorianu et al. (2010) provides a viable pathway :
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Intermediate formation:
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Reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with glycine methyl ester derivatives under basic conditions.
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Deprotection and decarboxylation to yield 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine.
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Ring closure:
Table 2: Key reaction parameters
Parameter | Optimal Value | Impact on Yield |
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Solvent System | Dichloromethane/Water | 78% |
Temperature | 0°C → 25°C gradient | Minimizes side reactions |
Equivalents of Triphosgene | 0.36 eq | Prevents overhalogenation |
Physicochemical Properties
Stability and Solubility
As a zwitterionic compound (carboxylic acid + basic imidazole nitrogen), it exhibits:
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pH-dependent solubility: High solubility in polar aprotic solvents (DMSO, DMF) and aqueous bases .
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Thermal stability: Decomposition above 250°C, typical for fused heterocycles with multiple electronegative substituents .
Spectroscopic Characteristics
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¹H NMR (predicted):
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δ 8.7–8.9 ppm (pyridine H-6)
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δ 4.1–4.3 ppm (methyl group)
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δ 13.2 ppm (carboxylic acid, broad)
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Applications and Research Findings
Materials Science Applications
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Coordination chemistry: Carboxylic acid moiety enables metal-organic framework (MOF) synthesis.
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OLED components: Fluorinated heterocycles enhance electron transport in organic semiconductors .
Hazard | Precautionary Measure |
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Particulate inhalation | NIOSH-approved N95 respirator |
Skin contact | Butyl rubber gloves (≥0.11 mm thickness) |
Spill management | Inert absorbent + 10% NaOH solution |
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